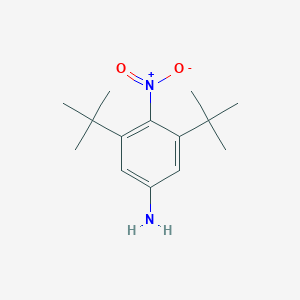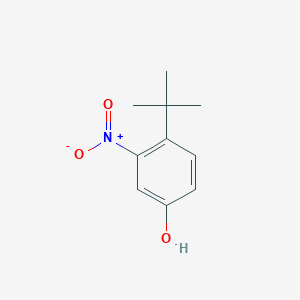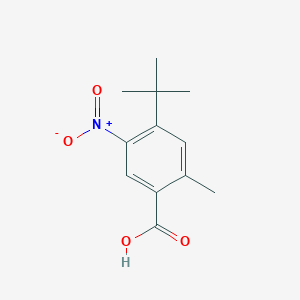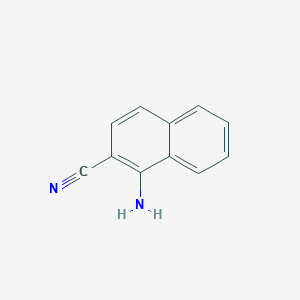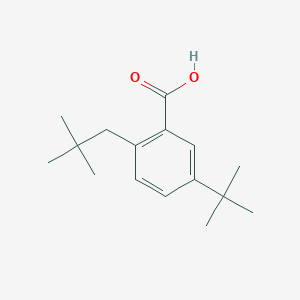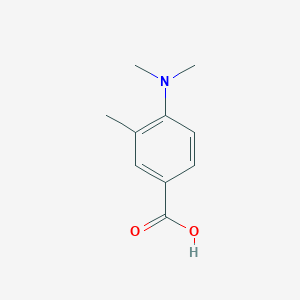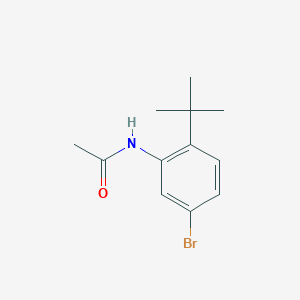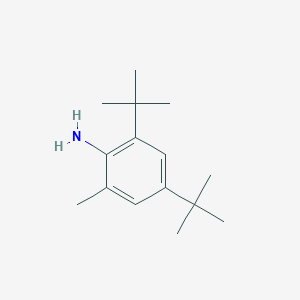
2,4-Di-tert-butyl-6-methylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nitrosation of Amines : A study explored the para-nitrosation of primary and secondary amines, including 2,4-Di-tert-butyl-6-methylaniline, in aqueous solutions. It was found that these compounds yield nitroso derivatives, contributing to understanding the electronic spectra and structural forms of such compounds (Hoefnagel & Wepster, 1989).
Spin Interaction in Zinc Complexes : Research on Schiff bases, including derivatives of this compound, revealed insights into the spin interaction in octahedral zinc complexes. This study provides essential information for understanding the electronic structure and magnetic properties of these complexes (Orio et al., 2010).
Effects of Steric Hindrance on Mesomerism : A study investigated the influence of bulky substituents on the properties of aromatic compounds, including this compound. The findings contribute to understanding steric effects on mesomerism and basic strength in these compounds (Burgers et al., 2010).
Copper and Zinc Complexes : Research on neutral copper(II) and zinc(II) complexes of mono- and dinucleating Schiff base ligands, including derivatives of this compound, highlighted their oxidation into phenoxyl radicals. These findings enhance the understanding of the oxidative behavior and stability of these complexes (Rotthaus et al., 2007).
Reactions with Sulfur Chlorides : A study on the reaction of this compound with disulfur dichloride provided insights into the preparation of N-thiosulfinylanilines, contributing to the understanding of reactions involving sterically hindered anilines (Inagaki et al., 1979).
Molybdenum(VI) Complexes : The synthesis and catalytic activities of molybdenum(VI) complexes using this compound derivatives as ligands were investigated. This research is significant for understanding the catalytic properties of these complexes in organic transformations (Hossain et al., 2017).
Environmental Occurrence and Toxicity of Phenolic Antioxidants : A review focused on synthetic phenolic antioxidants, including this compound, discussed their environmental occurrence, human exposure, and toxicity. This study is crucial for understanding the environmental impact and health implications of these compounds (Liu & Mabury, 2020).
Mécanisme D'action
Target of Action
The primary target of 2,4-Di-tert-butyl-6-methylaniline is the respiratory system . It is a sterically hindered amine and an aniline derivative .
Mode of Action
this compound interacts with its targets through a steric effect on charge-transfer (CT) band in its electronic spectra . It has been reported to react with alkyl iodides under high pressure .
Biochemical Pathways
It is known that the compound can be used in the synthesis of 2,5-di-tert-butyl-n,n-dimethylanilinium iodide and 2,5-di-tert-butyl-n-ethyl-n-ethylanilinium iodide .
Pharmacokinetics
It is known that the compound is a solid at room temperature with a melting point of 109-111 °c .
Result of Action
It is known that the compound has a steric effect on charge-transfer (ct) band in its electronic spectra .
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENVNBHHIFQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



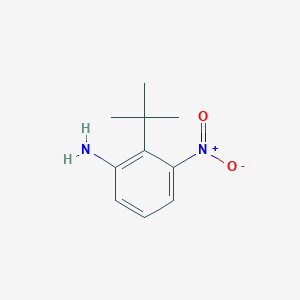
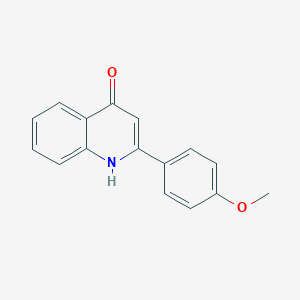

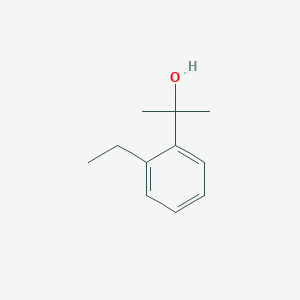
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)
